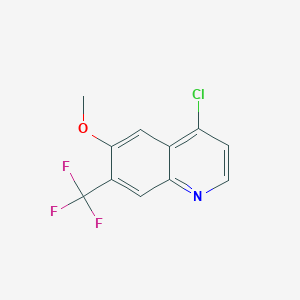

4-Chloro-6-methoxy-7-trifluoromethylquinoline

Description

4-Chloro-6-methoxy-7-trifluoromethylquinoline (C₁₁H₇ClF₃NO) is a halogenated quinoline derivative characterized by a chloro group at position 4, a methoxy group at position 6, and a trifluoromethyl group at position 6. This compound combines electron-withdrawing (Cl, CF₃) and electron-donating (OCH₃) substituents, creating unique electronic and steric properties. It is synthesized through multi-step reactions involving halogenation and substitution, as inferred from analogous quinoline syntheses .

Properties

IUPAC Name |

4-chloro-6-methoxy-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-10-4-6-8(12)2-3-16-9(6)5-7(10)11(13,14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJAPOKMQVAINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25759-93-7 | |

| Record name | 4-chloro-6-methoxy-7-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-7-trifluoromethylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-6-methoxyquinoline with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the cyclization and trifluoromethylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The 4-chloro group undergoes substitution with nucleophiles such as amines, yielding diverse derivatives.

Example Reactions:

-

Formation of triazine derivatives:

Interaction with 3-amino-5,6-dimethyl-1,2,4-triazine produces triazine-substituted quinolines, confirmed by NMR signals at δ 2.3 ppm (CH) and δ 8.8 ppm (NH) .

Impact of Substituents:

-

The electron-withdrawing trifluoromethyl group at C-7 enhances the electrophilicity of the C-4 position, facilitating SNAr.

-

The methoxy group at C-6 donates electron density, but its meta position relative to C-4 minimizes direct electronic interference .

Buchwald–Hartwig Amination

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl amines at the C-4 position.

Key Findings:

-

Substitution with 3,4-dichloroaniline or 2-amino-5-trifluoromethylpyridine proceeds under catalytic Pd(OAc)/XPhos in dioxane at 100°C .

-

Yields range from 50–75%, influenced by steric and electronic effects of substituents .

Reactions Involving the Methoxy Group

The C-6 methoxy group can undergo demethylation under harsh acidic conditions, though this is less common due to steric protection from adjacent substituents.

Functionalization Example:

-

No direct studies on demethylation were found, but analogous quinoline systems show methoxy deprotection using HBr/AcOH .

Halogenation and Cyclization

The trifluoromethyl group stabilizes the aromatic system against electrophilic attack but enables directed metalation for further functionalization.

Synthetic Applications:

Comparative Reactivity Table

Structural Influence on Reactivity

Scientific Research Applications

Antimicrobial Activity

Antibacterial Properties

Numerous studies have demonstrated the antibacterial efficacy of quinoline derivatives, including 4-Chloro-6-methoxy-7-trifluoromethylquinoline. Research indicates that derivatives of quinoline exhibit activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds synthesized with similar structural motifs showed significant antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | Mycobacterium smegmatis |

| 9c | 4 | Various bacterial strains |

| 6d | 6.25 | Mycobacterium smegmatis |

Antifungal Activity

The compound also exhibits antifungal properties. In studies assessing its efficacy against fungal strains like Candida albicans and Penicillium chrysogenum, it was found to inhibit growth effectively, highlighting its potential in treating fungal infections .

Anticancer Activity

Mechanisms of Action

The anticancer properties of quinoline derivatives have been extensively studied. For example, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer types. A study evaluating a series of substituted quinolines reported compounds with IC50 values below 1 µM against human cancer cell lines, indicating potent antiproliferative activity .

Case Studies

-

Study on Structure-Activity Relationship (SAR) :

- A series of quinoline derivatives were synthesized and evaluated for their anticancer activities against the National Cancer Institute's 60 human cancer cell line panel.

- Compounds with specific substitutions displayed enhanced potency, disrupting microtubule assembly and inducing apoptosis through intrinsic pathways .

- Evaluation Against Drug-Resistant Strains :

Potential in Antimalarial Development

The structural features of this compound suggest potential applications in antimalarial therapies. A related study identified novel derivatives exhibiting curative activity against chloroquine-resistant malaria parasites, indicating that similar modifications could enhance the efficacy of existing antimalarial agents .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-7-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and chemical behavior of quinoline derivatives is highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison

Table 2: Stability and Reactivity

Commercial Availability and Cost

- 4-Chloro-6-(trifluoromethyl)quinoline: Priced at JPY 30,000/5g (>97% purity), reflecting moderate synthetic difficulty .

- 4-Chloro-8-(trifluoromethyl)quinoline: Slightly cheaper (JPY 28,000/5g), likely due to lower demand or simpler synthesis .

Biological Activity

4-Chloro-6-methoxy-7-trifluoromethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of electron-withdrawing groups such as trifluoromethyl and chlorine enhances its reactivity and biological potency.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported minimal inhibitory concentrations (MICs) ranging from 4 to 20 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The trifluoromethyl group significantly contributes to this activity by enhancing lipophilicity and facilitating membrane penetration .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism involves the induction of apoptosis and cell cycle arrest, attributed to the compound's ability to inhibit key signaling pathways .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Docking studies suggest that the trifluoromethyl group forms strong interactions with the active site of COX enzymes, enhancing inhibitory potency .

- Protein-Ligand Interactions : Molecular docking studies reveal that the compound interacts with various protein targets through hydrogen bonding and halogen bonding, leading to altered enzyme activity and cellular responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Studies have shown that replacing the trifluoromethyl group with other substituents generally leads to decreased potency, highlighting its importance in maintaining biological activity.

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains demonstrated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-fluorinated analogs, confirming the significance of this group in enhancing antimicrobial properties .

- Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound induced significant cytotoxic effects on MCF-7 cells, with IC50 values indicating potent anticancer activity. Further analysis showed that this compound triggered apoptosis pathways, underscoring its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-methoxy-7-trifluoromethylquinoline, and how do reaction conditions influence yields?

The synthesis of this compound typically involves cyclocondensation of substituted anilines with methyl acetates under basic conditions. For example, reacting 2-trifluoromethylaniline with methyl acetates in the presence of K₂CO₃ yields the quinoline core, with subsequent halogenation (Cl) and methoxylation steps . Key factors include:

- Temperature control : Excess heat (>120°C) may lead to dehalogenation or trifluoromethyl group degradation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

- Yield optimization : Pilot studies report ~65–75% yields under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Advanced spectroscopic and crystallographic methods are critical:

- NMR : identifies trifluoromethyl group orientation (δ −60 to −70 ppm). resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm) .

- X-ray crystallography : Resolves chlorine and trifluoromethyl group positions on the quinoline ring, distinguishing between 6- and 7-substitution isomers .

- HRMS : Confirms molecular weight (theoretical: 263.62 g/mol; observed: 263.61 ± 0.02) .

Q. What are the primary reactivity patterns of the trifluoromethyl group in this compound?

The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. For example:

- SNAr : Reacts with amines (e.g., piperazine) at the 4-chloro position, retaining the trifluoromethyl group .

- Cross-coupling : Pd-catalyzed coupling with aryl boronic acids modifies the 6-methoxy position .

- Hydrolysis resistance : The trifluoromethyl group resists hydrolysis under acidic/basic conditions (pH 2–12), unlike ester or nitro groups .

Advanced Research Questions

Q. How do substitution patterns (Cl, OCH₃, CF₃) influence biological activity in quinoline derivatives?

Comparative SAR studies of analogs reveal:

The 6-methoxy group improves solubility and bioavailability, while the 7-trifluoromethyl group enhances target binding (e.g., Plasmodium dihydroorotate dehydrogenase) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

HPLC-MS with a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) resolves:

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

DFT calculations (B3LYP/6-311+G(d,p)) show:

- Electrophilic attack : Favored at C5 (Mulliken charge: −0.12) over C8 (charge: −0.08) due to trifluoromethyl group electron withdrawal .

- Transition state energy : Lower for nitration at C5 (ΔG‡ 28.3 kcal/mol) vs. C8 (ΔG‡ 32.1 kcal/mol) .

Experimental validation aligns with predictions: nitration yields 85% C5-nitro derivative .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.